![molecular formula C9H14O3S2 B3053635 ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate CAS No. 54893-95-7](/img/structure/B3053635.png)
ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate
描述
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C8H12O3S2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to an oxobutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate typically involves the reaction of Meldrum’s acid with carbon disulfide and subsequent treatment with ethyl bromoacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The process can be summarized as follows:
Step 1: Meldrum’s acid reacts with carbon disulfide in the presence of a base to form an intermediate.
Step 2: The intermediate is then treated with ethyl bromoacetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Compounds with substituted nucleophiles.
科学研究应用
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s methylsulfanyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
相似化合物的比较
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate can be compared with other similar compounds, such as:
N-[Bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide: Similar in having bis(methylsulfanyl)methylidene groups but differs in the core structure and functional groups.
2-Thioxopyrimidines: Contains sulfur atoms and exhibits similar reactivity but has a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
54893-95-7 |
|---|---|
分子式 |
C9H14O3S2 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3S2/c1-5-12-8(11)7(6(2)10)9(13-3)14-4/h5H2,1-4H3 |
InChI 键 |
AXMITKLWOIYLEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)C |
规范 SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B3053552.png)

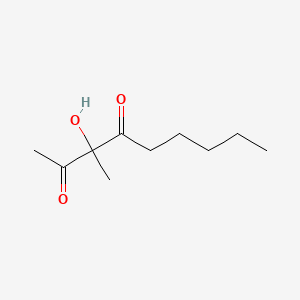
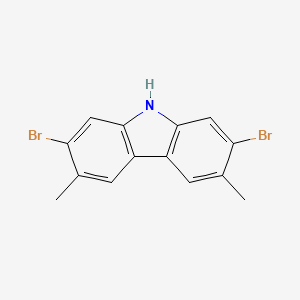
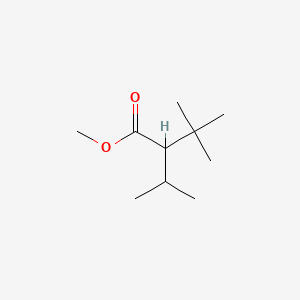
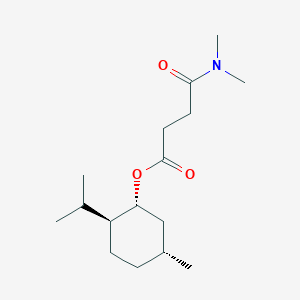
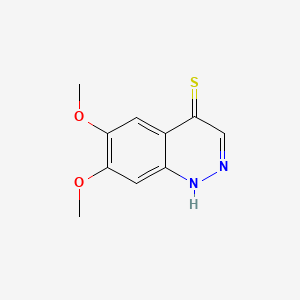
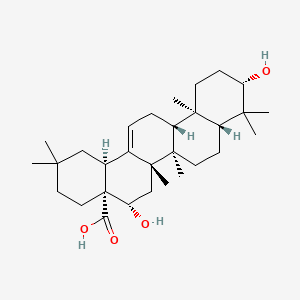
![4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one](/img/structure/B3053568.png)
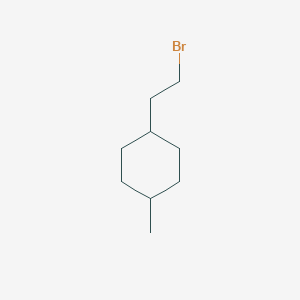
![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)
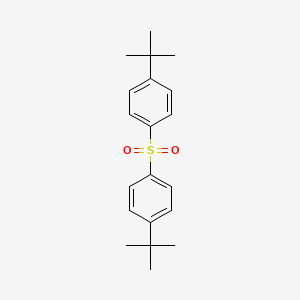
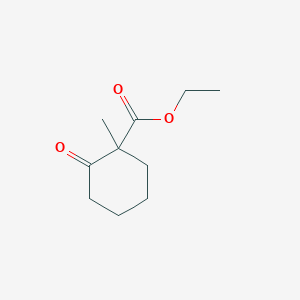
![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)
